

Measuring miR-143 Expression in Tissue: Application Notes and Protocols

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Introduction

MicroRNA-143 (miR-143) is a small non-coding RNA molecule that plays a crucial role in the post-transcriptional regulation of gene expression.[1][2] Its dysregulation is implicated in a variety of diseases, most notably in cancer, where it predominantly functions as a tumor suppressor.[1][3][4] MiR-143 is known to be downregulated in numerous cancers, including colorectal, breast, lung, and prostate cancer.[2][5] It exerts its tumor-suppressive effects by targeting key oncogenes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[3][4] Understanding the expression levels of miR-143 in various tissues is paramount for elucidating its role in both normal physiology and pathology, and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the accurate measurement of miR-143 expression levels in tissue samples, catering to the needs of researchers, scientists, and professionals in drug development. The methodologies covered include quantitative reverse transcription PCR (qRT-PCR), in situ hybridization (ISH), and Northern blotting.

Quantitative Data Summary

The expression of miR-143 varies significantly across different tissues and disease states. The following table summarizes quantitative data on miR-143 expression from various studies.



Tissue Type	Condition	Method	Finding	Reference
Cervical Tissue	Normal vs. Cervical Cancer	qRT-PCR	No significant correlation with histology in clinical samples, but downregulated in cervical cancer cell lines.	[6]
Normal vs. Dysplasia vs. Cancer	Microarray & qRT-PCR	Decreased expression with transition from normal to atypical dysplasia to cancer.	[7]	
Breast Tissue	Normal vs. Breast Cancer	qRT-PCR	Significantly lower expression in breast cancer tissues compared to normal tissues.	[8][9]
Different Tumor Grades	Microarray	Lower expression in more aggressive, higher-grade tumors.	[9]	
Colon Tissue	Normal vs. Colorectal Cancer	Northern Blot	Lower levels in neoplastic specimens compared to matched normal tissue.	[5]

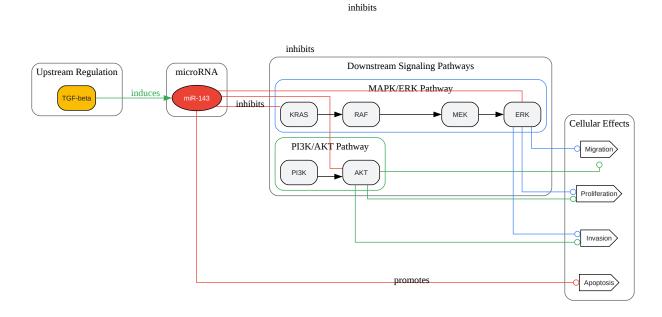


Prostate Tissue	Normal vs. Prostate Cancer	RNA-Seq	Significantly lower levels in tumor-associated stroma compared to normal prostate stroma.
Various Mouse Tissues	Normal	Northern Blot	Most abundant in aorta and fat; also present in lung, skeletal muscle, heart, and skin.

Signaling Pathway of miR-143

MiR-143 is a critical regulator of several key signaling pathways implicated in cancer progression. It primarily functions as a tumor suppressor by targeting and downregulating the expression of oncogenes within the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK), and Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways. By inhibiting these pathways, miR-143 can suppress cell proliferation, migration, and invasion.





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Caption: miR-143 Signaling Pathway

Experimental Protocols

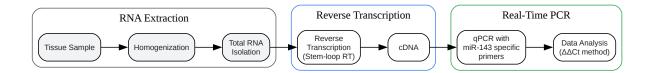
Accurate measurement of miR-143 expression is crucial for research and clinical applications. Below are detailed protocols for three common techniques.

Quantitative Reverse Transcription PCR (qRT-PCR)



qRT-PCR is a highly sensitive and specific method for quantifying miRNA expression.[11] This protocol outlines a two-step process involving reverse transcription followed by real-time PCR.

Experimental Workflow:



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Caption: qRT-PCR Workflow for miR-143 Expression Analysis

Protocol:

- RNA Isolation:
 - Homogenize 50-100 mg of fresh or frozen tissue in 1 mL of TRIzol reagent.
 - Follow the manufacturer's protocol for phase separation and RNA precipitation.
 - Resuspend the RNA pellet in RNase-free water.
 - Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.
- Reverse Transcription (RT):
 - Use a miRNA-specific reverse transcription kit with stem-loop primers for miR-143.
 - In a 15 μL reaction, combine 100 ng of total RNA, 1 μL of miR-143-specific stem-loop RT primer, and components of the RT reaction mix.
 - Incubate the reaction at 16°C for 30 minutes, followed by 42°C for 30 minutes, and inactivate the enzyme at 85°C for 5 minutes.



Real-Time PCR:

- Prepare a 20 μL PCR reaction containing 2 μL of the RT product, 10 μL of 2x SYBR Green Master Mix, and 0.5 μM each of the miR-143 forward primer and a universal reverse primer.
- Use a real-time PCR system with the following cycling conditions: 95°C for 10 minutes,
 followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
- Include a small nuclear RNA (e.g., U6) as an endogenous control for normalization.
- Analyze the data using the comparative Ct ($\Delta\Delta$ Ct) method to determine the relative expression of miR-143.

In Situ Hybridization (ISH)

ISH allows for the visualization of miR-143 expression within the cellular context of a tissue section, providing spatial information. Locked Nucleic Acid (LNA) probes are recommended for their high affinity and specificity for small RNA targets.

Experimental Workflow:



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Caption: In Situ Hybridization Workflow for miR-143

Protocol:

Tissue Preparation:



- Cut 4-6 μm sections from formalin-fixed, paraffin-embedded (FFPE) tissue blocks and mount on positively charged slides.
- Deparaffinize the sections in xylene and rehydrate through a graded ethanol series to water.

Pre-hybridization:

- Treat sections with Proteinase K (15 μg/mL) at 37°C for 10 minutes.
- Wash with PBS and then dehydrate through an ethanol series.

Hybridization:

- Apply a digoxigenin (DIG)-labeled LNA probe specific for miR-143 (e.g., from Exiqon) at a concentration of 50-100 nM in hybridization buffer.
- Denature the probe and tissue by heating at 90°C for 5 minutes.
- Hybridize overnight at a temperature optimized for the specific probe (typically 50-60°C).
- Post-hybridization Washes and Detection:
 - Perform stringent washes in SSC buffer at the hybridization temperature to remove unbound probe.
 - Block with a blocking solution (e.g., 2% sheep serum in MABT) for 1 hour at room temperature.
 - Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
 - Wash with MABT and then equilibrate in an alkaline phosphatase buffer.
 - Develop the signal with a chromogenic substrate such as NBT/BCIP until the desired color intensity is reached.
 - Counterstain with Nuclear Fast Red, dehydrate, and mount.



Visualize the signal under a light microscope.

Northern Blotting

Northern blotting is a classical technique for the detection and size separation of RNA. While less sensitive than qRT-PCR, it provides information about the size and integrity of the detected miRNA.

Experimental Workflow:



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Caption: Northern Blotting Workflow for miR-143

Protocol:

- RNA Electrophoresis:
 - Load 10-20 μg of total RNA per lane on a 15% denaturing polyacrylamide gel containing 8
 M urea.
 - Run the gel in 0.5x TBE buffer at 200V until the bromophenol blue dye reaches the bottom of the gel.

RNA Transfer:

- Transfer the RNA from the gel to a positively charged nylon membrane using a semi-dry or wet electroblotting apparatus.
- After transfer, crosslink the RNA to the membrane using a UV crosslinker.
- Hybridization:



- Pre-hybridize the membrane in a hybridization buffer (e.g., ULTRAhyb-Oligo) for at least 30 minutes at 42°C.
- Prepare a radiolabeled (e.g., with ³²P) LNA or DNA oligonucleotide probe complementary to the mature miR-143 sequence.
- Add the denatured probe to the hybridization buffer and incubate overnight at 42°C with constant agitation.
- Washing and Detection:
 - Wash the membrane with low and high stringency wash buffers to remove non-specific binding of the probe.
 - Expose the membrane to a phosphor screen or X-ray film to detect the radioactive signal.
 - Quantify the signal using a phosphorimager and normalize to a loading control such as U6 snRNA.[10]

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